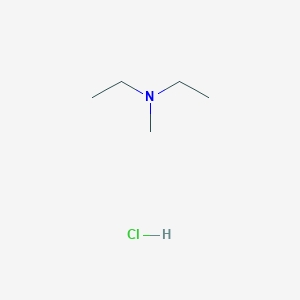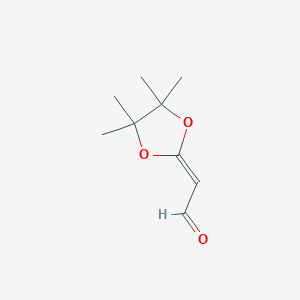
(4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with tetramethyl groups and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde typically involves the reaction of acetaldehyde with 2,2,4,5-tetramethyl-1,3-dioxolane under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions: (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the ring-opening can occur under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic catalysts
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted dioxolane derivatives
Applications De Recherche Scientifique
(4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.
Mécanisme D'action
The mechanism of action of (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in various addition and condensation reactions. The dioxolane ring can also undergo ring-opening reactions, providing access to a range of functionalized derivatives. Molecular targets and pathways involved in these reactions include nucleophilic attack on the carbonyl carbon and electrophilic substitution at the dioxolane ring.
Comparaison Avec Des Composés Similaires
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound with a boron atom in the ring, used in borylation reactions.
4,5-Dimethyl-1,3-dioxolane: A simpler dioxolane derivative with fewer methyl groups, used as a solvent and reagent in organic synthesis.
Uniqueness: (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde is unique due to its combination of a highly substituted dioxolane ring and an aldehyde functional group. This structure imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications.
Propriétés
Numéro CAS |
51917-66-9 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C9H14O3/c1-8(2)9(3,4)12-7(11-8)5-6-10/h5-6H,1-4H3 |
Clé InChI |
OQKMUPWCIMIYBC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(=CC=O)O1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




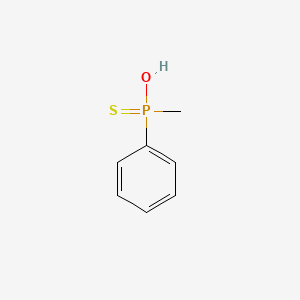
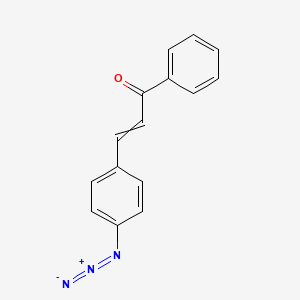
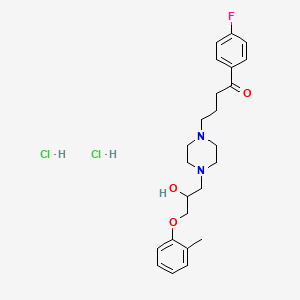
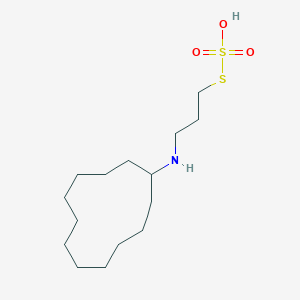

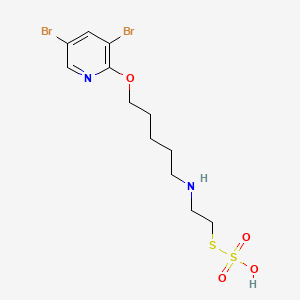
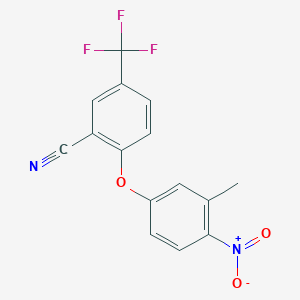
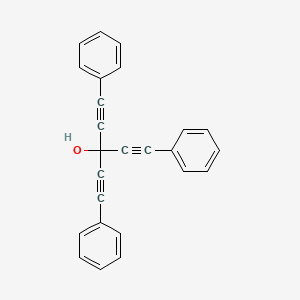
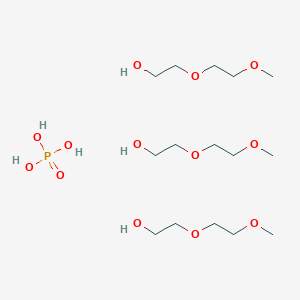
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
